molecular formula C15H9F3N2O5 B14251031 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B14251031
M. Wt: 354.24 g/mol
InChI Key: WWODQCLWPHRASC-UHFFFAOYSA-N
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Description

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a nitro group, a benzodioxole ring, and a trifluoromethoxy group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H9F3N2O5

Molecular Weight

354.24 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C15H9F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2

InChI Key

WWODQCLWPHRASC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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